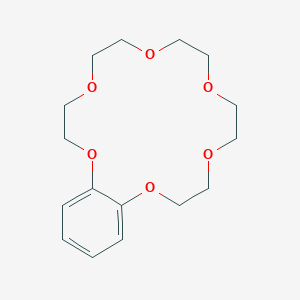

Benzo-18-crown 6-Ether

Description

Historical Context and Discovery of Crown Ethers

The journey into the world of macrocyclic polyethers, now famously known as crown ethers, began with a serendipitous discovery that would later redefine molecular interactions.

In 1961, while working at the DuPont Company, Charles J. Pedersen made an accidental yet groundbreaking discovery. rsc.org In an attempt to synthesize a different compound, he isolated a small quantity of a white, crystalline byproduct which he identified as dibenzo-18-crown-6 (B77160). rsc.orgresearchgate.net This was the first of a new class of compounds he would later name "crown ethers," inspired by the appearance of their molecular models which seemed to crown the metal ions they complexed. unibo.it Pedersen's initial synthesis involved treating 1,2-benzenediol with di(2-chloroethyl) ether in the presence of sodium hydroxide (B78521). chegg.comwikipedia.orgnobelprize.org He found that the presence of a sodium ion facilitated the ring-closing step, a process now understood as a template effect. nobelprize.org This unexpected result led him to synthesize over 50 different crown ethers and systematically study their remarkable ability to selectively bind certain metal cations. rsc.orgunibo.it His seminal work, published in 1967, laid the foundation for the field of macrocyclic chemistry and earned him a share of the 1987 Nobel Prize in Chemistry. rsc.orgunibo.it

Pedersen's initial synthesis of dibenzo-18-crown-6 was a pivotal moment in chemistry. The reaction is detailed in the table below.

| Reactants | Reagents | Product |

| 1,2-benzenediol (catechol) | di(2-chloroethyl) ether, Sodium Hydroxide (NaOH) | Dibenzo-18-crown-6 |

This synthesis was significant because it demonstrated a template-assisted reaction, where the sodium cation helps to organize the reactants into a conformation that favors the formation of the cyclic product. nobelprize.org

The discovery of crown ethers was a pivotal moment in the establishment of what is now known as supramolecular chemistry, a field that focuses on the interactions between molecules. frontiersin.org A central concept within this field is "host-guest chemistry," which describes the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent bonds. wikipedia.orgrsc.org Crown ethers, with their central cavities, act as hosts for various guest cations. researchgate.netnumberanalytics.com The binding between the host and guest can be highly selective, a phenomenon termed molecular recognition. wikipedia.orgucla.edu This selectivity is often dependent on the relative sizes of the host's cavity and the guest ion. ucla.edujove.com For instance, 18-crown-6 (B118740), a close relative of benzo-18-crown-6, shows a strong affinity for potassium ions because the ion's diameter is a good fit for the ether's cavity. jove.comlibretexts.org This principle of complementarity is a cornerstone of host-guest chemistry. numberanalytics.com Early reviews in the 1970s by Pedersen's fellow Nobel laureate Donald J. Cram and others helped to solidify these foundational concepts and brought the significance of crown ethers to a wider scientific audience. acs.org

Pioneering Work by Pedersen

Evolution of Research Focus on Benzo-18-Crown-6

Following Pedersen's initial discovery, research on benzo-18-crown-6 and its derivatives has evolved significantly. Initially, studies focused on the synthesis of various substituted benzo-18-crown-6 compounds and their fundamental complexation behavior with different metal ions. researchgate.netresearchgate.net Researchers explored how modifications to the benzene (B151609) ring or the polyether loop would affect the binding affinity and selectivity for specific cations.

Over time, the research focus has expanded to more complex applications. Scientists began to incorporate the benzo-18-crown-6 moiety into larger, more intricate molecular architectures to create systems with specific functions. For example, photoresponsive crown ethers have been developed where light can be used to control ion transport across membranes. rsc.org Furthermore, benzo-18-crown-6 derivatives have been investigated for their potential use in ion-selective electrodes, phase transfer catalysis, and the separation of metal ions. jetir.orgresearchgate.netmdpi.com The ability of these compounds to facilitate the dissolution of inorganic salts in organic solvents has also been a key area of investigation. muk.ac.ir More recent research has even explored the use of benzo-18-crown-6 in the development of molecular sensors and switches, where the binding of a guest ion triggers a measurable change in the molecule's properties, such as its electrical conductance. acs.orgresearchgate.net

Significance of Crown Ethers in Supramolecular Chemistry

The discovery and study of crown ethers, including benzo-18-crown-6, have been instrumental in the development of supramolecular chemistry. frontiersin.orgiucr.org They provided the first clear examples of synthetic molecules capable of molecular recognition, a process fundamental to many biological systems. researchgate.net This has allowed chemists to design and create artificial systems that mimic biological functions like ion transport across cell membranes. mdpi.comnih.gov

The key contributions of crown ethers to supramolecular chemistry include:

Molecular Recognition: Crown ethers demonstrated that simple synthetic molecules could exhibit high selectivity in binding specific ions, a concept previously thought to be exclusive to complex biological molecules like enzymes. ucla.eduespublisher.com This is based on factors like the size of the crown ether's cavity and the diameter of the cation. ucla.edu

Host-Guest Chemistry: The interaction between a crown ether (the host) and a cation (the guest) is a classic example of host-guest chemistry. wikipedia.orgfiveable.me This concept has become a central paradigm in supramolecular chemistry, guiding the design of a vast array of synthetic receptors for various molecules and ions. rsc.org

Self-Assembly: The formation of host-guest complexes is a form of self-assembly, where molecules spontaneously associate through non-covalent interactions. The study of crown ether complexation has provided valuable insights into the principles governing these processes. rsc.org

Development of Functional Supramolecular Systems: The unique properties of crown ethers have enabled the construction of various functional systems, such as ion channels, molecular switches, and phase-transfer catalysts. acs.orgacs.org These applications highlight the potential of supramolecular chemistry to create novel materials and technologies.

The table below summarizes the key concepts in supramolecular chemistry that have been significantly influenced by the study of crown ethers.

| Concept | Description | Relevance of Crown Ethers |

| Host-Guest Chemistry | The study of complexes formed between a larger host molecule and a smaller guest molecule or ion. wikipedia.org | Crown ethers are archetypal host molecules that selectively bind guest cations. researchgate.netnumberanalytics.com |

| Molecular Recognition | The specific binding of a guest to a host based on complementary shapes, sizes, and chemical properties. ucla.edu | The selective binding of metal ions by crown ethers based on cavity size is a prime example of molecular recognition. ucla.edujove.com |

| Supramolecular Assembly | The spontaneous association of molecules into larger, ordered structures through non-covalent interactions. rsc.org | The formation of crown ether-cation complexes is a fundamental example of supramolecular assembly. |

| Ion Transport | The movement of ions across a barrier, such as a membrane. mdpi.comnih.gov | Crown ethers can act as ionophores, facilitating the transport of ions across synthetic and biological membranes. libretexts.orgnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(22),18,20-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h1-4H,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHXKRFDFROER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=CC=CC=C2OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878074 | |

| Record name | B18C6-BENZO CROWN ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14098-24-9 | |

| Record name | Benzo-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14098-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B18C6-BENZO CROWN ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Benzo 18 Crown 6 and Its Derivatives

Traditional Synthesis Routes

The foundational methods for synthesizing the Benzo-18-crown-6 macrocycle typically involve the reaction of a catechol derivative with a polyethylene (B3416737) glycol derivative. These routes are often variations of the Williamson ether synthesis, tailored for macrocyclization.

The synthesis of dibenzo-18-crown-6 (B77160), a precursor and close relative to benzo-18-crown-6, often utilizes polyethylene glycol (PEG) derivatives. ontosight.ai A common strategy involves the reaction of catechol with a dihalogenated oligoethylene glycol, such as bis(2-chloroethyl) ether. researchgate.netorgsyn.org This process is a modification of the Williamson ether synthesis. wikipedia.org The reaction is typically conducted in a solvent like n-butanol in the presence of an alkali base, such as sodium hydroxide (B78521), which deprotonates the catechol to form a more nucleophilic catecholate. orgsyn.org The reaction between catechol and bis(2-chloroethyl) ether can proceed to form the desired dibenzo-18-crown-6. researchgate.net

Cyclization is the critical step in forming the crown ether ring. These reactions are often performed under conditions that favor intramolecular ring closure over intermolecular polymerization. The presence of a templating cation, such as an alkali metal ion (e.g., Na⁺, K⁺), is crucial for achieving good yields. researchgate.net This "template effect" works by the cation organizing the linear precursor into a conformation that facilitates cyclization. researchgate.net Computational studies have shown that cation-assisted cyclization creates more structurally ordered transition state species. researchgate.net

An especially effective method for synthesizing polybenzocrown ethers is cesium-assisted cyclization. arkat-usa.org The use of cesium carbonate as the base in a solvent like acetonitrile (B52724) for the reaction between diphenols and oligoethylene glycol dimesylates can produce large-ring polybenzocrown ethers in remarkably high yields. arkat-usa.org For instance, this protocol has been used to synthesize tribenzo-18-crown-6 (B14133315) with yields reported as high as 84%, a significant improvement over previously reported methods. arkat-usa.org

Polyethylene Glycol as Starting Material

Derivatization Strategies of Benzo-18-Crown-6

Functionalizing the aromatic ring of Benzo-18-crown-6 is a key strategy for tuning its properties and creating intermediates for more complex structures. iipseries.org Aromatic electrophilic substitution is a common method for this purpose. iipseries.org

Adding functional groups like formyl or acetyl groups to the benzene (B151609) moiety of the crown ether enhances its utility as a building block.

Formylation, the introduction of a formyl (-CHO) group, creates a reactive handle for further synthesis. 4'-Formylbenzo-18-crown-6 is a useful intermediate for preparing various derivatives. oup.com A highly effective method for this transformation is the Smith modification of the Duff reaction. oup.com This involves the formylation of benzo-18-crown-6 using hexamethylenetetramine in the presence of a strong acid like trifluoroacetic acid or methanesulfonic acid. oup.com This approach has been shown to produce 4'-Formylbenzo-18-crown-6 in excellent yields. oup.com The Vilsmeier reaction has also been reported as a method for the direct formylation of benzocrown ethers. oup.com

Similarly, dibenzo-18-crown-6 can be diformylated using hexamethylenetetramine and trifluoroacetic acid to produce 4,4′-di-formyl dibenzo-18-crown-6 with yields as high as 90%. mdpi.comresearchgate.netjocpr.com

| Benzocrown Ether | Acid | Molar Ratio (Crown:HMTA:Acid) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzo-15-crown-5 | Trifluoroacetic acid | 1 : 2.5 : 10 | 12 | 94 |

| Benzo-18-crown-6 | Trifluoroacetic acid | 1 : 2.5 : 10 | 12 | 96 |

| Dibenzo-18-crown-6 | Trifluoroacetic acid | 1 : 5 : 20 | 24 | 91 |

| Benzo-18-crown-6 | Methanesulfonic acid | 1 : 2.5 : 10 | 12 | 81 |

Acetylation introduces an acetyl (-COCH₃) group onto the aromatic ring. This is typically achieved through a Friedel-Crafts acylation reaction. For example, the acetylation of dibenzo-18-crown-6 can yield the 4,4′-diacetyl derivative. researchgate.net This diacetyl compound serves as a precursor for synthesizing more complex structures, such as chalcones and pyrimidine (B1678525) derivatives. researchgate.net Acyl-substituted benzo-18-crown-6 derivatives have also been synthesized through the condensation of carboxylic acids with the crown ether in the presence of zinc chloride. researchgate.net

Functionalization of Aromatic Rings

Bromination

The introduction of bromine atoms onto the aromatic ring of benzo-18-crown-6 and its dibenzo analogue modifies their complexation properties and structural characteristics. The bromination of dibenzo-18-crown-6 (DB18C6) can lead to the formation of polybrominated derivatives. For instance, in the presence of iron and an excess of bromine, a tetrabrominated derivative is formed, which can encapsulate a diaquahydrogen ion (H₅O₂⁺) to form the complex [(H₅O₂)⁺(Br₄-DB18C6)₂][FeBr₄]. unifr.ch In the absence of iron, a similar reaction can yield a complex where a hydronium ion (H₃O⁺) is complexed, resulting in [(H₃O)⁺(Br₄-DB18C6)]Br₃·Br₂. unifr.ch

The bromination alters the conformation of the crown ether. In the Br₄-DB18C6 structure, the two phenyl rings are deviated from the mean plane of the six oxygen atoms at different angles (15.6° and 48.8°), which differs from the more symmetrical conformation of the parent, non-brominated DB18C6. unifr.ch Furthermore, the introduction of bromine atoms into the phenylene rings has been found to enhance the sorption properties of the crown ether. researchgate.net A monobrominated derivative, 4'-bromobenzo-18-crown-6, has been synthesized and used to form complexes with potassium chlorochromate under conditions of mechanochemical activation. researchgate.net

Grignard Reactions for Carbonyl Compounds

Grignard reactions provide a pathway for introducing carbonyl functionalities onto the dibenzo-18-crown-6 scaffold, typically starting from a di-iodinated derivative. The reaction of 4´,4´´-diiododibenzo-18-crown-6 with a Grignard reagent followed by treatment with various electrophiles yields carbonyl compounds such as aldehydes and ketones. bio-conferences.orgresearchgate.net

Specifically, the synthesis of 4´,4´´-diacetyldibenzo-18-crown-6 has been achieved through the Grignard reaction of 4´,4´´-diiododibenzo-18-crown-6. The efficiency of this transformation is highly dependent on the choice of the acetylating agent. A study comparing different reagents found that the product yield increased in the order of ethyl acetate (B1210297) < acetic anhydride (B1165640) < acetyl chloride. bio-conferences.orgresearchgate.net This trend reflects the relative reactivity of the electrophiles towards the organomagnesium intermediate. bio-conferences.org Tertiary alcohols are often formed as by-products in these reactions. bio-conferences.orgresearchgate.net The Grignard reaction can also be utilized to synthesize the corresponding dialdehyde (B1249045), 4´,4´´-diformyldibenzo-18-crown-6, by using a suitable formylating agent. bio-conferences.orgresearchgate.net

Table 1: Yield of 4´,4´´-diacetyldibenzo-18-crown-6 Using Different Reagents

| Reagent | Product Yield | Reference |

|---|---|---|

| Ethyl Acetate | 22% | bio-conferences.orgresearchgate.net |

| Acetic Anhydride | 37% | bio-conferences.orgresearchgate.net |

| Acetic Acid Chloride | 48% | bio-conferences.orgresearchgate.net |

Synthesis of Azacrown Ether Derivatives

Azacrown ethers, where one or more oxygen atoms of the crown ether ring are replaced by nitrogen atoms, exhibit different and often stronger complexation properties, particularly for heavy metal ions. nih.gov Several synthetic routes to benzo-azacrown ether derivatives have been developed.

One common strategy involves the reduction of a nitro-substituted benzocrown ether. For example, 4'-aminobenzo-18-crown-6-ether can be synthesized by the reduction of 4'-nitrobenzo-18-crown-6 using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The resulting amino group can be further functionalized, for instance, by reaction with methacryloyl chloride to form an acrylamide (B121943) monomer suitable for polymerization. nih.gov

Another approach is the direct cyclization reaction. An optimized, scalable synthesis of N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 has been reported starting from catechol and N,N-bis(2-chloroethyl)prop-2-en-1-amine. nih.gov This method employs a two-step addition of sodium hydroxide in n-butanol to facilitate the cyclization, achieving yields of up to 45%. nih.gov Other synthetic methods include the ring closure of 1,2-bis(2-iodoethoxy)benzene with appropriate diamines or the reaction of diethyl 1,2-phenylenebis(oxy)diacetate. researchgate.net Additionally, a series of aza-crown ethers have been prepared through the in situ reduction of Schiff base crown ethers, which are formed by the condensation of a dialdehyde with a diamine. researchgate.net

Synthesis of Carboxylic Acid Derivatives

The incorporation of carboxylic acid groups onto the benzo-18-crown-6 framework introduces a proton-ionizable site, which can enhance its functionality in applications like ion transport and complexation. The synthesis of 4'-carboxybenzo-18-crown-6 involves the initial preparation of the benzo-18-crown-6 structure, followed by functionalization steps to introduce the carboxylic acid group at the 4' position on the benzene ring. ontosight.ai

Lariat (B8276320) ethers, which are crown ethers with one or more side arms, can also be functionalized with carboxylic acid groups. A series of benzo-18-crown-6 lariat ethers featuring proton-ionizable carboxylic acid side arms have been prepared to investigate their host-guest chemistry. tdl.org Another synthetic method involves the direct condensation of long-chain carboxylic acids (such as palmitic, stearic, oleic, and undecenoic acid) with benzo-18-crown-6 or dibenzo-18-crown-6. researchgate.net This reaction is typically carried out in the presence of zinc chloride as a catalyst to yield acyl-substituted crown ether derivatives. researchgate.net

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of benzo-18-crown-6 are of interest due to their chromogenic properties and their ability to act as chemosensors. A general synthetic strategy for these compounds involves a two-step process starting from dibenzo-18-crown-6. jocpr.comresearchgate.net First, the crown ether is formylated using a Duff formylation reaction with hexamethylenetetramine and trifluoroacetic acid to produce 4,4'-diformyl dibenzo-18-crown-6. jocpr.comresearchgate.net This diformyl derivative is then condensed with various substituted hydrazides to yield the corresponding dihydrazone derivatives. jocpr.comresearchgate.net

Alternatively, benzo-18-crown-6 derivatives bearing a single substituted hydrazone moiety have been synthesized. scilit.com These compounds, which act as proton-dissociable chromophores, are designed for the selective extraction of alkali metal ions. scilit.com More recently, three novel hydrazone derivatives of dibenzo-18-crown-6 were synthesized and characterized. tandfonline.com These compounds were found to form stable 2:1 metal-ligand complexes with lead ions, with coordination occurring at the ether cavity, the hydrazone backbone, and potentially a heterocyclic ring on the side-arm. tandfonline.com

Synthesis of Pyrimidine Derivatives

Pyrimidine moieties can be incorporated into the dibenzo-18-crown-6 structure through a multi-step synthetic sequence. researchgate.netresearchgate.net The synthesis begins with the acetylation of dibenzo-18-crown-6 to yield the 4,4′-diacetyl derivative. researchgate.net This diacetyl compound is then subjected to a Claisen-Schmidt condensation with various aromatic aldehydes to form the corresponding chalcones (α,β-unsaturated ketones). researchgate.netresearchgate.net In the final step, these chalcones are reacted with guanidine (B92328) hydrochloride in a base-promoted cyclocondensation reaction to afford the target 4,4'-di(pyrimidyl)dibenzo-18-crown-6 derivatives. researchgate.netresearchgate.netmedcraveonline.com The structure of the final pyrimidine derivative can be varied by changing the aldehyde used in the chalcone (B49325) synthesis step. researchgate.net

Table 2: General Synthetic Route for Pyrimidine Derivatives of Dibenzo-18-Crown-6

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1. Acetylation | Dibenzo-18-crown-6 | 4,4′-Diacetyl dibenzo-18-crown-6 | researchgate.net |

| 2. Condensation | 4,4′-Diacetyl dibenzo-18-crown-6, Aromatic Aldehyde | Chalcone derivative | researchgate.netresearchgate.net |

| 3. Cyclocondensation | Chalcone derivative, Guanidine Hydrochloride | Pyrimidine derivative | researchgate.netresearchgate.netmedcraveonline.com |

Synthesis of Thiazole-Containing Derivatives

The fusion of a thiazole (B1198619) ring system with the benzo-18-crown-6 macrocycle has led to a new class of ionophores with enhanced selectivity for ammonium (B1175870) ions. acs.orgnih.gov The synthesis of dibenzothiazolyldibenzo-18-crown-6-ether is achieved by first formylating dibenzo-18-crown-6 to obtain the 4,4′-diformyl derivative. researchgate.net This intermediate is then condensed with 2-aminothiophenol (B119425) to construct the thiazole rings directly onto the crown ether framework. researchgate.net

These thiazole-containing crown ethers, such as TDB18C6 (thiazole-dibenzo-18-crown-6), have been incorporated into PVC-based membranes and have demonstrated superior selectivity for ammonium ions (NH₄⁺) over alkali metal cations like Na⁺ and K⁺, when compared to the naturally occurring ionophore nonactin. acs.orgnih.gov The complex formation between the thiazole-containing crown ether and the ammonium ion has been confirmed by ¹H NMR spectroscopy. acs.org

Stereoselective Reduction of Dibenzo-18-Crown-6 to Dicyclohexyl-18-Crown-6

The catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6) to produce dicyclohexyl-18-crown-6 (DCH18C6) is a critical transformation that results in a mixture of up to five possible stereoisomers. researchgate.net Research has concentrated on controlling this reduction to selectively yield specific isomers, particularly the cis-syn-cis and cis-anti-cis forms, as the stereochemistry of the crown ether ring significantly influences its complexation selectivity. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. Ruthenium-based catalysts, such as 5% ruthenium-on-alumina, have been traditionally used for this hydrogenation in solvents like n-butanol at elevated temperatures (100–140°C) and pressures (70 atm to 10 MPa). google.comorgsyn.org An improved process utilizing an acidic Pichler-ruthenium catalyst at 130-140°C and 3-10 MPa hydrogen pressure has been shown to increase the total yield to 90% and promote the formation of the cis stereoisomer. google.com

Further refinements have demonstrated that catalyst properties, such as the valence state and particle size of ruthenium, dramatically influence activity and stereoselectivity. researchgate.net Specifically, Ru(0) catalysts have a preference for yielding the cis-syn-cis-DCH18C6 isomer. researchgate.net The use of ruthenium nanoparticles as the catalyst can achieve a high conversion of DB18C6 (99.4%) with a syn/anti isomer ratio of 6:1. researchgate.net

Bimetallic nanoalloy catalysts have also been explored. A Ru:Pd (3:1 w/w) bimetallic nanoalloy catalyst demonstrated 98.9% conversion of DB18C6 with 100% selectivity towards cis-syn-cis-DCH18C6 at 120°C and 9 MPa. researchgate.netresearchgate.net

Phase-transfer catalysis offers an alternative approach under milder conditions. The reduction of DB18C6 can be performed at room temperature and atmospheric hydrogen pressure using a rhodium salt in the presence of a phase-transfer agent. researchgate.net The choice of the phase-transfer agent allows for control over the stereoselectivity. researchgate.net Moreover, by increasing the hydrogen pressure to 50 bar with this system, the stereoselectivity can be enhanced to a 95:5 ratio of the syn to anti isomers. researchgate.net

Table 1: Influence of Catalytic Systems on the Stereoselective Reduction of Dibenzo-18-crown-6 (DB18C6)

| Catalyst System | Temperature (°C) | Pressure | Solvent | Key Outcomes | Reference |

|---|---|---|---|---|---|

| Acidic Pichler-Ruthenium | 130-140 | 3-10 MPa | n-Butanol | Yield up to 90%; promotes cis-isomer formation. | google.com |

| Ruthenium Nanoparticles | 135 | 10.0 MPa | n-Butanol | 99.4% conversion; syn/anti ratio of 6:1. | researchgate.net |

| Ru:Pd (3:1) Nanoalloy | 120 | 9 MPa | Not Specified | 98.9% conversion; 100% selectivity for cis-syn-cis isomer. | researchgate.netresearchgate.net |

| Rhodium salt / Phase-transfer agent | Room Temp. | Atmospheric | Biphasic System | Stereoselective reduction under mild conditions. | researchgate.net |

| Rhodium salt / Phase-transfer agent | Not Specified | 50 bar | Biphasic System | syn/anti isomer ratio of 95:5. | researchgate.net |

Optimization of Synthetic Yields and Purity

Efforts to optimize the synthesis of benzo-18-crown-6 and its precursors have focused on improving reaction yields and ensuring high purity of the final products. The foundational synthesis of the intermediate dibenzo-18-crown-6, typically achieved through the reaction of catechol and bis(2-chloroethyl) ether, has been a key area for improvement. google.comorgsyn.org

For derivatives, such as 4'-nitrobenzo-18-crown-6, specific reaction conditions have been delineated for optimal synthesis. The nitration of benzo-18-crown-6 can be carried out by dissolving it in a mixture of chloroform (B151607) and acetic acid, followed by the dropwise addition of 70% nitric acid. The reaction, stirred for 24 hours at room temperature, followed by neutralization and extraction, yields the desired product. Purification via recrystallization from ethanol (B145695) results in a 75% yield of 4'-nitrobenzo-18-crown-6 with a melting point of 70-72°C.

Advanced statistical methods like Response Surface Methodology (RSM) have been employed to fine-tune the synthesis of more complex derivatives. For the synthesis of 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6, RSM was used to investigate the effects of reaction temperature, initial reactant concentration, reaction time, and the molar ratio of reagents. researchgate.net This analysis identified the optimal conditions to be a reaction temperature of 49.15 °C, a reaction time of 72 hours, an initial 4-tert-butyl catechol concentration of 0.06 mol/L, and a Cs2CO3/TBC molar ratio of 3.22, which collectively achieved a maximum yield of 43.38%. researchgate.net

Final purification is often achieved through recrystallization or column chromatography, which can yield products with purities greater than 98%. google.com For instance, the cis stereoisomer of DCH18C6 can be purified by crystallization from n-heptane, raising its purity from 89% to over 98%. google.com

Table 2: Optimization Parameters for the Synthesis of Benzo-18-crown-6 and Derivatives

| Compound | Optimization Method/Reagent | Parameter(s) Optimized | Effect | Reference |

|---|---|---|---|---|

| Dibenzo-18-crown-6 | Addition of Tetrabutylammonium Bromide | Catalyst | Increased yield from ~30% to >40%; shortened reaction time. | google.com |

| Dibenzo-18-crown-6 | Recrystallization | Purification Solvent (Toluene) | Improved purity of crude product. | google.com |

| 4'-Nitrobenzo-18-crown-6 | Defined reaction conditions & recrystallization | Reagents, Time, Purification Solvent (Ethanol) | Achieved 75% yield with high purity. | |

| 4′,4″(5″)-Di-tert-butyldibenzo-18-crown-6 | Response Surface Methodology (RSM) | Temperature, Time, Concentration, Molar Ratios | Maximized yield to 43.38% under optimized conditions. | researchgate.net |

| cis-Dicyclohexyl-18-crown-6 | Recrystallization | Purification Solvent (n-Heptane) | Increased purity of cis isomer from 89% to >98%. | google.com |

Complexation Chemistry and Host Guest Interactions of Benzo 18 Crown 6

Mechanism of Ion Binding

The encapsulation of ions by Benzo-18-crown-6 is a nuanced process governed by fundamental chemical principles. The architecture of the crown ether, featuring a hydrophobic exterior and a polar, oxygen-rich cavity, is perfectly suited for sequestering charged species from their solvation shells.

Electrostatic Interactions and Hydrogen Bonding

The primary driving force for ion binding within the Benzo-18-crown-6 cavity is the powerful electrostatic attraction between the positively charged cation and the lone pairs of electrons on the ether oxygen atoms. libretexts.orgtdl.org These oxygen atoms line the interior of the macrocycle, creating a region of high electron density that effectively coordinates with the guest ion. libretexts.org This interaction is a classic example of ion-dipole forces, where the cation is stabilized by the multiple, convergent dipoles of the C-O-C ether linkages. The result is the formation of a stable coordination complex. qu.edu.iq

Size Selectivity and Cavity-Ion Relationship

A defining characteristic of crown ethers, including Benzo-18-crown-6, is their ability to selectively bind cations based on a "best-fit" principle. tdl.orgoup.comontosight.aintu.edu.sg The rigid, well-defined cavity of Benzo-18-crown-6 has a specific diameter, and it forms the most stable complexes with cations whose ionic radii closely match this dimension. tdl.orgntu.edu.sg This size-matching paradigm is a critical determinant of the compound's selectivity. oup.com

For ions that are smaller than the cavity, the crown ether may contort to decrease the distance and enhance the interaction between the metal ion and the oxygen atoms. acs.org Conversely, cations that are too large to fit comfortably within the cavity will perch atop it, resulting in a less stable complex and leaving one side of the ion exposed for further solvation. acs.org While the size-fit model is a powerful predictor, it is important to note that other factors, such as the solvation energies of the cation and the complex, also significantly influence binding selectivity in solution. iitk.ac.innih.gov

Complexation with Metal Cations

Benzo-18-crown-6 exhibits a broad capacity to form complexes with a wide range of metal cations, a property that has been extensively studied and exploited. The stability and stoichiometry of these complexes are highly dependent on the nature of the metal ion.

Alkali Metal Cations (e.g., K+, Na+)

The complexation of Benzo-18-crown-6 with alkali metal cations is a classic example of its size-selective binding. It shows a pronounced preference for the potassium ion (K+) in aqueous solutions. qu.edu.iqoup.comnih.govresearchgate.net This high affinity is attributed to the optimal match between the ionic diameter of K+ and the cavity size of the 18-crown-6 (B118740) ring system. qu.edu.iqresearchgate.net The resulting complex is exceptionally stable. qu.edu.iq

While it also complexes with sodium ions (Na+), the stability is generally lower due to the smaller size of Na+ relative to the cavity. ontosight.ai Studies have shown that in most solvents, Benzo-18-crown-6 forms stable 1:1 complexes with alkali metals. iitk.ac.in The selectivity for K+ over other alkali metals like Na+, Li+, Rb+, and Cs+ in aqueous solution is a well-documented phenomenon. nih.govd-nb.info However, in the gas phase, the binding preference can shift, highlighting the crucial role of the solvent in dictating complex stability. iitk.ac.in

| Cation | Ionic Radius (Å) | General Stability Trend in Aqueous Solution |

|---|---|---|

| Li⁺ | 0.76 | Lower |

| Na⁺ | 1.02 | Moderate |

| K⁺ | 1.38 | Highest |

| Rb⁺ | 1.52 | Moderate |

| Cs⁺ | 1.67 | Lower |

Alkaline Earth Metal Cations (e.g., Ca2+, Sr2+, Ba2+)

Benzo-18-crown-6 is also known to form complexes with divalent alkaline earth metal cations. iitk.ac.in The interaction is again influenced by the charge density and the fit of the ion within the crown ether cavity. Studies have shown that these cations can form stable complexes, often with a 1:1 stoichiometry. researchgate.net The higher charge of these ions compared to alkali metals can lead to strong electrostatic interactions. Research has demonstrated the ability of derivatives of Benzo-18-crown-6 to form complexes with Ca²⁺, Sr²⁺, and Ba²⁺. researchgate.net The complexation with these ions is a subject of ongoing research, particularly in the context of ion separation and transport.

Transition Metal Ions (e.g., Zn2+, Co2+, Ni2+, Ag+, Pb2+, Hg2+, Cu2+)

The complexation behavior of Benzo-18-crown-6 extends to a variety of transition metal ions. Conductometric studies have confirmed the formation of 1:1 complexes with Ni²⁺, Co²⁺, and Zn²⁺ in methanol-water mixtures. chemijournal.com The stability of these complexes was found to be in the order of Co(II) > Ni(II) > Zn(II). chemijournal.com

Benzo-18-crown-6 and its derivatives have also shown an affinity for other transition metals. For instance, it has been used in the study of complexation with Ag⁺ and Pb²⁺. niscpr.res.in The interaction with Pb²⁺ is particularly noteworthy, with some derivatives being developed for selective lead ion detection. mdpi.com The complexation with Hg²⁺ has also been investigated, although the formation of organometallic species can sometimes complicate these interactions. core.ac.uk Furthermore, chromogenic derivatives of Benzo-18-crown-6 have shown selective responses to Cu²⁺. researchgate.net

| Metal Ion | Observed Complexation | Stoichiometry | Reference |

|---|---|---|---|

| Zn²⁺ | Yes | 1:1 | chemijournal.com |

| Co²⁺ | Yes | 1:1 | chemijournal.com |

| Ni²⁺ | Yes | 1:1 | chemijournal.com |

| Ag⁺ | Yes | - | niscpr.res.in |

| Pb²⁺ | Yes | - | niscpr.res.inmdpi.com |

| Hg²⁺ | Yes | - | niscpr.res.incore.ac.uk |

| Cu²⁺ | Yes | - | researchgate.net |

Coordination Numbers and Geometries of Metal Ion Complexes

Benzo-18-crown-6 and its derivatives are renowned for their capacity to selectively bind metal cations, forming complexes where the cation is encapsulated within the macrocyclic cavity. The coordination is primarily achieved through ion-dipole interactions between the positively charged metal ion and the electron-rich oxygen atoms of the ether.

Typically, benzo-18-crown-6 forms 1:1 complexes with metal ions that fit well within its cavity. chemijournal.com The six oxygen atoms of the crown ether ring coordinate the metal ion. iitk.ac.in For instance, molecular dynamics simulations of the dibenzo-18-crown-6 (B77160)/Li⁺ complex indicate that the lithium ion is surrounded by all six oxygen atoms. iitk.ac.in Similarly, tetranitro-dibenzo researchgate.netcrown-6 coordinates alkali metal ions such as Na⁺, K⁺, Rb⁺, and Cs⁺ via its six cavity oxygens. rsc.org

The geometry of these complexes is influenced by the size of the cation and the nature of the counter-ions or solvent molecules. In the case of lanthanide(II) complexes with the formula Ln(benzo-18-crown-6)I₂, where Ln = Sm, Eu, or Yb, the resulting metal complexes adopt a distorted hexagonal bipyramidal geometry. acs.org The sodium ion in a complex with dibenzo-18-crown-6 is positioned slightly out of the mean plane formed by the six oxygen atoms. unifr.ch The study of lead(II) extraction using benzo-18-crown-6 also confirms the formation of a [Pb(B18C6)]²⁺ complex. mdpi.com

| Guest Ion | Ligand | Stoichiometry (Host:Guest) | Coordination Geometry | Source(s) |

|---|---|---|---|---|

| Ni²⁺, Co²⁺, Zn²⁺ | Benzo-18-crown-6 | 1:1 | Data not specified | chemijournal.com |

| Sm²⁺, Eu²⁺, Yb²⁺ | Benzo-18-crown-6 | 1:1 | Distorted hexagonal bipyramidal | acs.org |

| Li⁺ | Dibenzo-18-crown-6 | 1:1 | Coordinated by 6 oxygen atoms | iitk.ac.in |

| Pb²⁺ | Benzo-18-crown-6 | 1:1 | Data not specified | mdpi.com |

Complexation with Neutral Molecules

Beyond metal cations, benzo-18-crown-6 demonstrates a remarkable ability to form stable host-guest complexes with various neutral and charged organic and inorganic molecules, primarily through hydrogen bonding.

Benzo-18-crown-6 and its parent compound, 18-crown-6, exhibit a strong affinity for the hydronium ion (H₃O⁺). wikipedia.org This interaction has been the subject of considerable research, leading to some debate regarding the precise structure of the complex. X-ray crystallography of a niobium complex, [(benzo-18-crown-6)·H₃O]NbF₆, confirms the encapsulation of the hydronium ion. researchgate.net

Theoretical and experimental studies on the H₃O⁺·18-crown-6 complex present two primary models for the interaction. Density Functional Theory (DFT) calculations suggest a C₃ᵥ structure where the hydronium ion forms three normal, linear hydrogen bonds with three alternating oxygen atoms of the crown ether. capes.gov.brescholarship.orgresearchgate.net However, IR spectroscopy data indicates that all six oxygen atoms of the crown ether are equivalent, which has led to the proposal of a different model involving a new type of low-barrier hydrogen bonding with rotational mobility of the H₃O⁺ guest within the host's cavity. capes.gov.brescholarship.org

Benzo-18-crown-6 forms a well-defined 1:1 crystalline complex with aminosulfuric acid (H₂NSO₂OH). researchgate.netscite.ai The complex is formed by treating a methanol (B129727) solution of the crown ether with an aqueous solution of the acid. researchgate.net X-ray crystallographic analysis reveals that the crystals are orthorhombic with the space group P2₁2₁2₁. researchgate.net Within the complex, the aminosulfuric acid molecule exists in its zwitterionic form (⁺NH₃SO₃⁻). researchgate.net The guest is anchored within the host's cavity through hydrogen bonds between the ammonium (B1175870) group of the zwitterion and the ether oxygen atoms of the benzo-18-crown-6 molecule. researchgate.net

A fascinating aspect of the host-guest chemistry of these macrocycles is the formation of dimeric capsules driven by the guest molecule. When the biologically significant purinium cation is used as a guest, dibenzo-18-crown-6 (DB18C6) self-assembles into a capsule-like dimer with the formula (DB18C6)₂·(purinium). researchgate.netresearchgate.net This supramolecular assembly is stabilized by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and CH–π interactions between the two host molecules and the encapsulated guest. researchgate.netresearchgate.net The two crown ether molecules orient in a head-to-head fashion, creating a well-defined cavity that encapsulates the purinium cation. researchgate.net

The ability of crown ethers to engage in molecular recognition extends to complex biological molecules like proteins and nucleic acids. ontosight.aimdpi.com These interactions are of significant interest for applications in molecular sensing and drug delivery. ontosight.ai The primary binding mechanism involves the formation of non-covalent adducts, particularly with specific sites on the biomolecules.

For proteins, 18-crown-6-based hosts have shown a propensity to bind to the protonated N-terminus and the side chains of basic amino acids, such as lysine. nih.govresearchgate.net This selective interaction can be utilized to probe protein structures and identify metal-binding effects. researchgate.net Furthermore, derivatives like 4'-formylbenzo-18-crown-6 can be used to covalently tag the N-terminus of peptides, facilitating protein and species identification via mass spectrometry. researchgate.net Crown ethers have also been employed to study DNA binding and intercalation mechanisms. mdpi.com

Dimer Formation with Organic Guests (e.g., Purinium Cation)

Thermodynamic and Kinetic Aspects of Complexation

The stability and selectivity of complex formation by benzo-18-crown-6 are governed by thermodynamic and kinetic factors. The stability of the complexes is quantified by the stability constant (K_f) or its logarithm (log K_f), while thermodynamic parameters such as Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) provide insight into the driving forces of the reaction.

Conductometric studies on the complexation of benzo-18-crown-6 with Ni²⁺, Co²⁺, and Zn²⁺ in methanol-water mixtures show that 1:1 complexes are formed. chemijournal.com The stability of these complexes generally decreases with increasing temperature and increases as the proportion of methanol in the solvent mixture rises. chemijournal.com The thermodynamic data reveals that the complexation reactions are spontaneous (negative ΔG⁰) and that the process is influenced by both enthalpy and entropy changes. chemijournal.com For dibenzo-18-crown-6, studies with various cations like K⁺, Ag⁺, NH₄⁺, and Hg²⁺ in binary solvent mixtures also show that the thermodynamics are strongly affected by the nature of the solvent. researchgate.net In many cases, the complexation is characterized by positive entropy values, indicating that the process is entropically driven. researchgate.net

Kinetic studies provide information on the rates of complex formation and dissociation. For the complex of the cesium ion with dicyclohexyl-18-crown-6 in propylene (B89431) carbonate, the activation energy for the decomplexation (loss of the Cs⁺ ion) was determined to be 8.5 kcal/mol, indicating a relatively fast exchange rate. osti.gov

| Cation | Ligand | Solvent System (% MeOH in Water) | Temperature (K) | log K_f | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) | Source(s) |

|---|---|---|---|---|---|---|---|---|

| Co²⁺ | Benzo-18-crown-6 | 10% | 308.15 | 3.06 | -17.96 | -36.91 | -61.50 | chemijournal.com |

| Ni²⁺ | Benzo-18-crown-6 | 10% | 308.15 | 2.73 | -16.02 | -33.87 | -57.92 | chemijournal.com |

| Zn²⁺ | Benzo-18-crown-6 | 10% | 308.15 | 2.29 | -13.44 | -26.79 | -43.34 | chemijournal.com |

| Co²⁺ | Benzo-18-crown-6 | 50% | 308.15 | 4.32 | -25.35 | -44.82 | -63.18 | chemijournal.com |

| Ni²⁺ | Benzo-18-crown-6 | 50% | 308.15 | 4.01 | -23.54 | -40.06 | -53.61 | chemijournal.com |

| Zn²⁺ | Benzo-18-crown-6 | 50% | 308.15 | 3.62 | -21.25 | -33.78 | -40.66 | chemijournal.com |

Stability Constants (K_f_).chemijournal.comresearchgate.net

The stability constant (K_f_), also known as the formation constant, quantifies the strength of the interaction between a host molecule, such as benzo-18-crown-6, and a guest cation in a given solvent. A higher K_f_ value indicates a more stable complex. The stability of these complexes is influenced by several factors, including the size of the cation relative to the crown ether's cavity, the nature of the cation, and the solvent system. chemijournal.comresearchgate.net

Conductometric studies are frequently employed to determine stability constants. chemijournal.comresearchgate.net For instance, the complexation of benzo-18-crown-6 with various metal ions has been investigated in different solvent mixtures. In methanol-water solutions, the stability of complexes with Ni²⁺, Co²⁺, and Zn²⁺ was determined at various temperatures. chemijournal.com The order of stability was found to be Co(II) > Ni(II) > Zn(II) across all tested solvent compositions and temperatures. chemijournal.com

The stoichiometry of the complexes formed between benzo-18-crown-6 and metal ions is typically 1:1. chemijournal.comresearchgate.net This means that one molecule of the crown ether binds to a single metal ion. chemijournal.comresearchgate.net

Below is a table summarizing the logarithm of the stability constants (log K_f_) for benzo-18-crown-6 complexes with Co²⁺ and Zn²⁺ in methanol-water mixtures at different temperatures.

Table 1: Stability Constants (log K_f_) for Benzo-18-crown-6 Complexes in Methanol-Water Mixtures

| Cation | % Methanol | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

|---|---|---|---|---|---|

| Co²⁺ | 10% | 1.53 | 1.58 | 1.59 | 1.59 |

| 20% | 1.59 | 1.58 | 1.57 | 1.57 | |

| 30% | --- | --- | --- | --- | |

| 40% | 1.56 | 1.55 | 1.55 | 1.52 | |

| 50% | 1.47 | 1.46 | 1.46 | 1.45 | |

| Zn²⁺ | 10% | --- | 0.81 | 0.78 | 0.77 |

| 20% | 0.94 | 0.92 | 0.86 | 0.85 | |

| 30% | 1.22 | 1.16 | 1.12 | 1.11 | |

| 40% | 1.31 | 1.24 | 1.19 | 1.19 | |

| 50% | --- | --- | --- | --- |

Data sourced from conductometric studies in methanol-water mixtures. chemijournal.com

Enthalpy and Entropy of Complexation.chemijournal.comniscpr.res.in

The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) of complexation provide deeper insight into the forces driving the formation of host-guest complexes. These values can be determined from the temperature dependence of the stability constants using the van't Hoff equation. chemijournal.com

In many cases, the complexation of cations by benzo-18-crown-6 is an enthalpy-driven process. biointerfaceresearch.com This means that the formation of the complex is exothermic, releasing heat and resulting in a negative ΔH° value. biointerfaceresearch.com For instance, studies on the complexation of La³⁺, Tl⁺, and Pb²⁺ with dibenzo-18-crown-6 in dimethylformamide-acetonitrile and methanol-acetonitrile binary systems have shown that the enthalpy and entropy of complexation are sensitive to the nature and composition of the solvent.

A study of diacyl derivatives of dibenzo-18-crown-6 complexing with Ca²⁺ revealed that enthalpy is the primary contributor to the energy of complex formation. biointerfaceresearch.com The enthalpy of complexation was found to be dependent on the length of the substituent on the benzene (B151609) ring, with longer substituents leading to a less favorable enthalpy change due to steric hindrance. biointerfaceresearch.com

The table below presents thermodynamic parameters for the complexation of Ni²⁺, Co²⁺, and Zn²⁺ with benzo-18-crown-6 in various methanol-water mixtures.

Table 2: Thermodynamic Parameters for Benzo-18-crown-6 Complexation in Methanol-Water Mixtures

| Cation | % Methanol | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Ni²⁺ | 10% | - | - | - |

| 20% | -9.28 | -1.14 | 26.41 | |

| 30% | - | - | - | |

| 40% | -9.09 | -2.29 | 22.06 | |

| 50% | -8.57 | -1.14 | 24.09 | |

| Co²⁺ | 10% | -8.97 | 3.43 | 40.23 |

| 20% | -9.28 | -1.14 | 26.41 | |

| 30% | - | - | - | |

| 40% | -9.09 | -2.29 | 22.06 | |

| 50% | -8.57 | -1.14 | 24.09 | |

| Zn²⁺ | 10% | -5.10 | -14.86 | -31.67 |

| 20% | -5.48 | -5.72 | -0.76 | |

| 30% | -7.11 | -6.86 | 1.14 | |

| 40% | -7.64 | -6.86 | 2.53 | |

| 50% | - | - | - |

Thermodynamic parameters determined from the temperature dependence of stability constants. chemijournal.com

Solvent Effects on Stability Constants.chemijournal.comnih.gov

The choice of solvent significantly impacts the stability of benzo-18-crown-6 complexes. chemijournal.com Generally, the stability constants of the complexes increase as the proportion of the organic solvent in an aqueous-organic mixture increases. chemijournal.com For example, in methanol-water mixtures, the stability of Ni²⁺, Co²⁺, and Zn²⁺ complexes with benzo-18-crown-6 generally increases as the percentage of methanol increases from 10% to 50%. chemijournal.com This trend is attributed to the fact that water is a better solvent for the metal cations than methanol, so in a more aqueous environment, the cation is more strongly solvated, making it less available to complex with the crown ether.

The nature of the solvent molecules and their interactions with both the crown ether and the cation play a crucial role. ijcce.ac.ir In a study using affinity capillary electrophoresis, the stability constant of the dibenzo-18-crown-6-K⁺ complex was found to increase linearly with the increasing molar fraction of organic solvents such as methanol, ethanol (B145695), propan-2-ol, and acetonitrile (B52724) in water. nih.gov This highlights the importance of solvent-solute interactions in the complexation process. iitk.ac.in The resolvation of the oxygen atoms in the crown ether ring is a key factor influencing the thermodynamics of solvation. researchgate.net

Spectroscopic and Structural Characterization of Complexes

A variety of spectroscopic techniques are instrumental in elucidating the structure and bonding within benzo-18-crown-6 complexes.

NMR Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structural changes that occur upon complexation. Both ¹H and ¹³C NMR provide valuable information about the conformation of the crown ether and the interactions with the guest cation. rsc.org

Upon complexation, changes in the chemical shifts of the protons and carbons of the benzo-18-crown-6 ligand are observed. These changes can provide information about the binding site and the conformational rearrangements of the macrocycle. For example, in the ¹H NMR spectrum, the signals corresponding to the protons of the polyether ring and the benzene ring can shift upon cation binding. Similarly, the ¹³C NMR spectrum can reveal changes in the electronic environment of the carbon atoms. cdnsciencepub.com

Temperature-dependent ¹³C CPMAS NMR studies of a 1:1 complex of 18-crown-6 with benzenesulfonamide (B165840) have shown that molecular motion within the solid state can lead to broadening of the signals for the crown ether carbons. cdnsciencepub.com This indicates that the crown ether portion of the complex is not static but undergoes dynamic processes.

UV-Vis Spectroscopy.niscpr.res.innih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to monitor the electronic transitions within the benzo-18-crown-6 molecule and its complexes. nih.gov The benzene ring in benzo-18-crown-6 gives rise to characteristic absorption bands in the UV region. The complexation of a cation can perturb the electronic structure of the chromophore, leading to changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λ_max_) or a change in the molar absorptivity.

For instance, the UV photodissociation spectra of cold, gas-phase Ag⁺ complexes with benzo-18-crown-6 show sharp vibronic bands that are assigned to the π-π* transition localized on the benzo-18-crown-6 part of the complex. nih.gov The position of this transition is similar to that of the neutral crown ether, suggesting that the positive charge is localized on the Ag atom. nih.gov

In another example, the complexation of benzo-18-crown-6-containing azo dyes with metal ions like Ca(II) and Ba(II) can be followed by UV-Vis spectroscopy. The addition of the metal ions leads to the formation of a metal complex, which can be observed through changes in the absorption spectrum.

IR and Raman Spectroscopy.scispace.comnih.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the bonding and structure of molecules. They are particularly useful for studying the interactions between the guest cation and the oxygen atoms of the crown ether ring. scispace.comnih.gov

The IR and Raman spectra of benzo-18-crown-6 exhibit characteristic bands corresponding to the vibrations of the C-O-C ether linkages, the C-H bonds of the aliphatic chain, and the aromatic C-H and C=C bonds of the benzene ring. nih.govnih.gov Upon complexation, the frequencies of these vibrational modes can shift. The most significant changes are often observed in the C-O-C stretching region, as the oxygen atoms are directly involved in coordinating the cation. These shifts provide direct evidence of the host-guest interaction.

Studies combining experimental IR and Raman spectra with theoretical calculations have been used to refine the structural data of dibenzo-18-crown-6 and its complexes with water and hydronium ions. nih.gov Furthermore, IR-UV double-resonance spectroscopy has been employed to investigate the structure of hydrated clusters of dibenzo-18-crown-6 in a supersonic jet, providing detailed information about the hydrogen bonding interactions. scispace.com

X-ray Diffraction Studies of Host-Guest Complexes

X-ray diffraction analysis has been an indispensable tool for elucidating the three-dimensional structures of host-guest complexes involving benzo-18-crown-6. These studies provide precise information on bond lengths, coordination geometries, and intermolecular interactions, offering a definitive view of the complexation in the solid state.

The crystal structures of benzo-18-crown-6 complexed with various guest species reveal the conformational changes in the macrocycle upon binding and the nature of the interactions holding the assembly together.

A notable example is the complex formed between benzo-18-crown-6 and aminosulfuric acid. Crystals suitable for X-ray crystallography were obtained from methanol, and the analysis revealed an orthorhombic crystal system with the space group P212121. researchgate.net

In complexes with lanthanide(II) ions (Sm, Eu, Yb), benzo-18-crown-6 forms two different polymorphs. The α-form crystallizes in the monoclinic space group P21/c, while the β-form crystallizes in the triclinic space group P-1. acs.org The metal complexes exhibit a distorted hexagonal bipyramidal geometry. acs.org A key difference between these polymorphs lies in their molecular packing; the β-form shows π–π stacking interactions between the benzo-moieties of adjacent molecules, an interaction absent in the α-form. acs.org

The complexation with ferrioxamine B, a siderophore, has also been structurally characterized. The benzo-18-crown-6:ferrioxamine B host-guest assembly crystallizes in a triclinic system with the space group P-1. nih.gov The interaction is primarily through hydrogen bonding between the protonated amine group of ferrioxamine B and the oxygen atoms of the crown ether. nih.gov The steric rigidity of the benzo-18-crown-6 cavity influences the conformation of the crown ring and the hydrogen bonding interactions. nih.gov

Detailed crystallographic data for several benzo-18-crown-6 complexes are summarized in the interactive table below.

Interactive Table: Crystallographic Data for Benzo-18-crown-6 Host-Guest Complexes

| Guest Species | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Aminosulfuric Acid | Orthorhombic | P212121 | 14.310 | 12.516 | 10.890 | 90 | 90 | 90 | researchgate.net |

| Ferrioxamine B | Triclinic | P-1 | 11.1747 | 16.0580 | 18.4175 | 80.469 | 81.481 | 70.212 | nih.gov |

| Ln(II) (α-form) | Monoclinic | P21/c | - | - | - | - | - | - | acs.org |

| Ln(II) (β-form) | Triclinic | P-1 | - | - | - | - | - | - | acs.org |

| Hydronium (TaF6 salt) | Monoclinic (I) | P21/n | 14.784 | 8.390 | 18.005 | 90 | 95.78 | 90 | researchgate.net |

| Hydronium (TaF6 salt) | Orthorhombic (II) | Pbca | 8.456 | 21.967 | 24.122 | 90 | 90 | 90 | researchgate.net |

Studies on complexes with alkali metal cations, such as sodium and potassium, have also been performed. For instance, the complex of a bis[(benzo-18-crown-6)-4,5-ylmethyl]-1,3,4,6-diphenylglycoluril with sodium picrate (B76445) forms a coordination polymer. researchgate.net The crystal structure, determined by X-ray diffraction, belongs to the triclinic space group P-1. researchgate.net

X-ray diffraction has also been used to study complexes of dibenzo-18-crown-6, a related compound, with various guests. These studies provide a comparative basis for understanding the effects of the benzo groups on complexation. For example, the complex of dibenzo-18-crown-6 with an ammonium cation shows the ammonium ion situated in the center of the macrocyclic cavity, forming hydrogen bonds with all six oxygen atoms. researchgate.net

Theoretical and Computational Studies of Benzo 18 Crown 6

Conformational Analysis and Molecular Dynamics

The flexibility of the crown ether ring in Benzo-18-crown-6 allows it to adopt various conformations. Conformational analysis, often performed using molecular mechanics (MM) and molecular dynamics (MD) simulations, is crucial for understanding its structure and function.

Conformational Landscape: Early computational work focused on identifying the most stable conformations of crown ethers. For the parent 18-crown-6 (B118740), a conformational search using the CONLEX method at the MM3 level, followed by higher-level quantum calculations, identified several low-energy conformations. acs.org It was found that correlation energy is essential for accurately ordering the predicted conformations. acs.org A similar conformational analysis of dibenzo-18-crown-6 (B77160) (DB18C6) revealed that its ground state and experimental conformations are non-planar, which allows for the existence of optically active enantiomers. nih.gov This non-planar structure is stabilized by intramolecular hydrogen bonds. nih.gov The ground state conformation was predicted to be more stable than the experimentally observed conformation by a small margin. nih.govebi.ac.uk

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the conformational changes of B18C6 and its complexes in different environments. These simulations have been used to study the hydration of 18-crown-6 in aqueous solutions, revealing details about the structure and dynamics of the surrounding water molecules. acs.org MD simulations of dicyclohexano-18-crown-6 (B99776) (a derivative of DB18C6) complexed with various lanthanide and actinide ions have been performed to investigate its potential as a separation agent. nih.gov These simulations help in understanding the coordination and binding of metal ions within the crown ether cavity. nih.gov For instance, simulations of a di-iminopyrene-dibenzo-18-crown-6-ether compound were used to understand the role of molecular geometry in the stacking arrangement of the pyrene (B120774) units. rsc.org

Quantum Chemical Calculations (e.g., Ab initio, DFT)

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure, bonding, and reactivity of Benzo-18-crown-6 and its complexes.

The complexation of a cation by Benzo-18-crown-6 induces significant structural changes in the crown ether. DFT calculations have been instrumental in elucidating these changes.

Upon complexation with alkali metal cations, the conformation of the crown ether adapts to optimize the coordination with the ion. Ab initio studies on 18-crown-6 and its benzo- and dibenzo-derivatives have shown that the structural parameters found in calculations are often in close agreement with crystallographic data. rsc.org DFT calculations on the complexes of DB18C6 with alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) in aqueous solution revealed that the lowest energy structures are very similar to those in the gas phase. nih.gov This suggests that the interaction between the crown ether and the metal ion is resilient and remains dominant even in the presence of a few water molecules. nih.gov In a study of Cs⁺ complexation with Benzo-18-crown-6, DFT calculations were used to derive the most probable structures of the free ligand and its 1:1 (CsL⁺) and 1:2 (CsL₂⁺) complexes. researchgate.net The calculations showed strong bond interactions between the Cs⁺ cation and the ethereal oxygen atoms of the crown ether. researchgate.net

The structure of the complex is also influenced by the size of the cation. For instance, in complexes of 1,2-disila witpress.comcrown-6 (a related compound) with alkaline earth metals, it was observed that with the larger strontium cation, all six crown ether oxygen atoms coordinate to the metal, whereas with the smaller calcium cation, one oxygen atom may not be involved in coordination. rsc.org

DFT calculations are widely used to determine the binding energies of crown ether-cation complexes and to analyze the changes in electron distribution upon complexation.

Studies on the complexation of alkali metal ions with 18-crown-6, benzo-18-crown-6, and dibenzo-18-crown-6 have utilized ab initio methods to investigate binding energies and electron distribution changes. rsc.org DFT calculations have been employed to study the binding selectivity of DB18C6 for alkali metal cations in aqueous solution. ebi.ac.uknih.govd-nb.info These calculations have successfully reproduced the experimental observation that DB18C6 shows the highest binding affinity for K⁺ in aqueous solution. ebi.ac.uknih.govd-nb.info The bond dissociation free energies (BDFE) calculated using DFT with a continuum solvation model (CPCM) showed that the BDFE is largest for the K⁺-DB18C6 complex. ebi.ac.uknih.govd-nb.info

The binding energy is a result of a delicate balance between the intrinsic binding affinity in the gas phase and the solvation energies of the cation, the crown ether, and the complex. d-nb.info In the gas phase, smaller cations like Li⁺ and Na⁺ often exhibit stronger binding to DB18C6. d-nb.info However, in aqueous solution, the high dehydration penalty for smaller ions leads to the observed selectivity for K⁺. The solvation energy of the complex plays a key role, with non-electrostatic dispersion interactions between the solute and solvent being particularly important. ebi.ac.uknih.gov

DFT calculations for Cs⁺ complexes with Benzo-18-crown-6 found interaction energies of -272.5 kJ/mol for the 1:1 complex and -385.0 kJ/mol for the 1:2 "sandwich" complex, confirming the formation of stable species. researchgate.net

Table 1: Theoretical and Experimental Bond Dissociation Free Energies (BDFE) of M⁺-DB18C6 Complexes in Aqueous Solution (kcal/mol)

| Cation | Theoretical BDFE (CPCM) d-nb.info | Experimental BDFE d-nb.info |

| Li⁺ | -2.8 | -2.9 |

| Na⁺ | -5.8 | -5.7 |

| K⁺ | -7.5 | -7.1 |

| Rb⁺ | -6.5 | -6.2 |

| Cs⁺ | -5.3 | -5.4 |

Note: The theoretical values were calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) level using the CPCM model. d-nb.info

Benzo-18-crown-6 and its derivatives can be incorporated into materials for the selective adsorption of ions from solutions. The mechanism of this adsorption is often studied using adsorption isotherm models, which can be complemented by theoretical calculations.

For instance, derivatives of dibenzo-18-crown-6 have been investigated as corrosion inhibitors on mild steel, where their adsorption on the metal surface is a key factor. rsc.org The adsorption mechanism was found to follow the Langmuir adsorption isotherm. rsc.org Similarly, a material based on cellulose (B213188) functionalized with dibenzo-18-crown-6 and loaded with iron ions was developed for arsenic removal, and its adsorption behavior was also well-described by the Sips and Langmuir models. witpress.com

Crown-ether-modified SBA-15 mesoporous silica (B1680970) has been used for the selective adsorption of Cr(VI) and Zn(II). nih.gov The adsorption data for Cr(VI) was well-fitted by the Langmuir adsorption isotherm, suggesting homogeneous adsorption on the material's surface. nih.gov The maximum adsorption capacity for Cr(VI) was significantly enhanced by the presence of the crown ether moiety. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Vis).

TD-DFT calculations have been used to aid in the characterization of novel dibenzo-18-crown-6 aldimine derivatives. mdpi.com The calculated spectra helped in assigning the complex experimental absorption bands. mdpi.com In another study, the photophysical properties of a di-iminopyrene-dibenzo-18-crown-6-ether compound were investigated using both experimental spectroscopy and TD-DFT calculations. rsc.orgnih.gov The calculations, performed with different functionals (CAM-B3LYP, PBE0, B3LYP), indicated the presence of π → π* and mixed π → π* + n → π* transitions, which aligned with the experimental UV-Vis data. rsc.orgnih.gov These calculations were performed in both the gas phase and in various solvents using the polarized continuum model (PCM) to simulate the solvent environment. rsc.orgnih.gov

Adsorption Mechanism Studies (e.g., Langmuir Adsorption Isotherm)

Monte Carlo Simulations

Monte Carlo (MC) simulations are another valuable computational method for studying the behavior of Benzo-18-crown-6, particularly for conformational searching and understanding interactions in solution.

MC simulations have been used in conjunction with molecular dynamics to demonstrate that the 18-crown-6 ether prefers a prolate Cᵢ conformation in nonpolar solvents, while the D₃d symmetry is favored in polar solvents. researchgate.net In a study on the binding selectivity of DB18C6, a Metropolis Monte Carlo method with the AMBER* force field was used to search for the initial conformations of the metal-crown complexes. nih.gov Furthermore, MC simulations have been correlated with experimental results and DFT calculations to investigate the adsorption of dibenzo-18-crown-6 derivatives as corrosion inhibitors, providing a comprehensive understanding of the inhibition mechanism. rsc.org

Correlation between Theoretical and Experimental Outcomes

A critical aspect of computational chemistry is the validation of theoretical models through comparison with experimental data. For Benzo-18-crown-6 and its derivatives, a significant body of research is dedicated to correlating theoretical predictions with experimental outcomes, thereby establishing the accuracy of the computational methods and providing deeper insights into the molecule's physicochemical properties. This correlation is particularly evident in the studies of cation binding, structural parameters, and spectroscopic signatures.

Binding Affinity and Selectivity

The selective binding of metal cations is a hallmark of crown ethers, and accurately predicting this behavior is a major goal of theoretical studies. Research has shown a strong correlation between calculated binding energies and experimentally determined affinities, especially for alkali metal cations.

Density Functional Theory (DFT) calculations, combined with a Conductor-like Polarizable Continuum Model (CPCM) to simulate an aqueous environment, have been used to determine the bond dissociation free energies (BDFE) for dibenzo-18-crown-6 (DB18C6) complexes with various alkali metal cations. d-nb.infonih.gov The theoretical results correctly predict that the binding selectivity peaks for the potassium ion (K+), which is in excellent agreement with experimental observations in solution. d-nb.infonih.gov The study highlights that the solvation energy of the complex plays a crucial role in determining this selectivity, with non-electrostatic dispersion interactions being a significant factor. d-nb.infonih.gov

Theoretical calculations were performed at the B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) level using the CPCM. Experimental values reflect the known selectivity trend in aqueous solution.

In the gas phase, the binding preferences differ from those in solution. Experimental bracketing studies and computational analyses of the gas-phase binding enthalpies of DB18C6 with alkali metal ions show a good correlation. researchgate.net Both theoretical calculations (at Hartree-Fock and MP2 levels) and experimental measurements indicate that the binding enthalpies for K+, Rb+, and Cs+ complexes of DB18C6 fall between the values for 15-crown-5 (B104581) and 18-crown-6 complexes. researchgate.net However, in contrast to the selectivity in solution, intrinsic gas-phase binding affinity is often stronger for smaller cations like Na+. nih.govresearchgate.net This discrepancy between solution- and gas-phase results underscores the critical role of solvent effects, which can be effectively modeled by modern computational methods. nih.gov

Theoretical calculations were performed at the HF/6-31+G and MP2(full)/6-31+G* levels. Experimental values are from threshold collision-induced dissociation measurements.*

Structural Parameters

Spectroscopic Properties

The correlation between computed and experimental spectra provides a powerful tool for interpreting complex spectroscopic data.

Vibrational Spectroscopy: Theoretical methods are widely used to assign vibrational modes observed in experimental Infrared (IR) and Raman spectra. mdpi.comnih.gov For instance, DFT calculations on dibenzo-18-crown-6 aldimine derivatives have been used to accurately assign the experimentally observed vibrational bands, such as the C-H stretching vibrations of the ether chains. mdpi.com

Electronic Spectroscopy: Time-dependent density functional theory (TD-DFT) has proven effective in predicting the electronic absorption spectra (UV-Vis) of Benzo-18-crown-6 derivatives. mdpi.comrsc.org These calculations can simulate spectra in different solvent environments, showing good correlation with experimental results and allowing for detailed characterization of the electronic transitions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: A strong agreement has been found between NMR chemical shifts and coupling constants obtained through experimental studies and those predicted by ab initio theoretical investigations for Benzo-18-crown-6 and its alkali-metal complexes. rsc.org This correlation helps in obtaining detailed information on complexation and the resulting structural changes in solution. rsc.org

Advanced Applications and Research Directions

Phase Transfer Catalysis

As a phase transfer catalyst, Benzo-18-crown-6 facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. chemimpex.compku.edu.cn This capability significantly enhances reaction rates and yields, making previously impractical or inefficient reactions viable. sarchemlabs.com

Facilitating Ion Transfer between Immiscible Phases

The core function of Benzo-18-crown-6 in phase transfer catalysis is its ability to encapsulate a cation from an aqueous phase, shielding its charge and allowing it to become soluble in an organic phase. chemimpex.com For instance, in the synthesis of butyl benzoate (B1203000), immobilized Dibenzo-18-crown-6 (B77160) on cross-linked polyvinyl alcohol microspheres acts as a triphase-transfer catalyst. pku.edu.cn It complexes with potassium ions (K+) after benzoic acid reacts with potassium hydroxide (B78521) in the aqueous phase, forming potassium benzoate. pku.edu.cn This complex then transports the benzoate anion from the aqueous phase to the organic phase, where it reacts with 1-bromobutane (B133212) to form the ester. pku.edu.cn This process allows for reactions to occur under milder conditions, reducing the need for harsh reagents and high temperatures. sarchemlabs.com

Applications in Organic Synthesis

The utility of Benzo-18-crown-6 as a phase transfer catalyst extends to a wide array of organic reactions. It has been instrumental in improving yields and selectivity in various synthetic processes. chemimpex.com For example, 18-crown-6 (B118740), a related compound, is used to dissolve salts like potassium permanganate (B83412) in benzene (B151609), creating "purple benzene" which is a powerful oxidizing agent for various organic compounds. wikipedia.org This principle of enhancing the solubility and reactivity of ionic reagents in organic solvents is a cornerstone of its application. sarchemlabs.comwikipedia.org Specific applications include:

N-alkylation of heterocyclic compounds: Facilitating reactions in the presence of a tert-butoxide base. sarchemlabs.com

Allylation of aldehydes: Enabling the reaction of aldehydes with potassium allyltrifluoroborate to produce homoallylic alcohols. sarchemlabs.com

Esterification: As demonstrated in the synthesis of butyl benzoate, where it facilitates the transfer of the benzoate anion. pku.edu.cn

Polymerization: Used in the polymerization of methacrylic esters and inhibited alkyl acrylates. sarchemlabs.com

Reduction Reactions: Assisting in the chemo-selective reduction of fused tetrazoles using sodium borohydride (B1222165) and potassium hydroxide. sarchemlabs.com

Stereoselectivity Control in Catalytic Hydrogenation

A significant area of research involves the use of Benzo-18-crown-6 derivatives in controlling the stereochemistry of products in catalytic hydrogenation. The hydrogenation of dibenzo-18-crown-6 (DB18C6) to dicyclohexyl-18-crown-6 (DCH18C6) is a key example. This reaction can produce different stereoisomers, with the cis-syn-cis isomer being particularly effective for the selective extraction of strontium ions (Sr²⁺) from nuclear waste. tandfonline.com

Research has shown that the choice of catalyst and reaction conditions significantly influences the stereoselectivity of this hydrogenation. Multiwalled carbon nanotube–supported rhodium (Rh) nanoparticles have demonstrated high activity and selectivity, favoring the formation of the cis-syn-cis isomer of DCH18C6 with a ratio of approximately 6.1 over the cis-anti-cis isomer. tandfonline.com This is a substantial improvement compared to conventional catalysts like Rh on activated carbon, silica (B1680970), or alumina, which yield a ratio of less than 1.7. tandfonline.com Furthermore, using phase transfer agents such as tertiary amines and ammonium (B1175870) salts with colloidal Rh catalysts can increase the stereoselectivity to a 95/5 ratio of the syn to anti isomers at higher pressures. researchgate.netresearchgate.net Bimetallic nanoalloy catalysts, such as Ru:Pd supported on γ-Al2O3, have even achieved 100% selectivity towards the cis-syn-cis isomer with high conversion rates of DB18C6. i-asem.org

Ion Sensing and Detection

The selective binding properties of Benzo-18-crown-6 make it a crucial component in the development of sensors for detecting specific ions. chemimpex.comontosight.ai This has led to advancements in analytical chemistry, particularly in the creation of ion-selective electrodes and fluorescent chemosensors.

Development of Ion-Selective Electrodes (ISEs)

Benzo-18-crown-6 and its derivatives are widely used to create ion-selective electrodes (ISEs) for the detection of various cations in solution. chemimpex.com These electrodes are part of electrochemical sensors that measure the activity of a specific ion in the presence of others. The crown ether is incorporated into a membrane, often a polymeric one, which then selectively interacts with the target ion.

Recent research has focused on developing plasticizer-free ISEs using novel dibenzo-18-crown-6 aldimine derivatives for the detection of lead (Pb²⁺) ions. mdpi.com These derivatives can be electropolymerized onto a platinum surface to form a stable ion-selective membrane. mdpi.com Such electrodes have shown the ability to selectively detect and quantify lead at concentrations as low as 10 parts per million (ppm), with minimal interference from other metal ions like mercury(II) and aluminum(III). mdpi.com Similarly, carbon paste electrodes modified with dibenzo-18-crown-6 have been successfully used to determine lead levels in food samples. researchgate.net